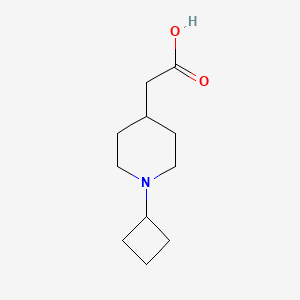

2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-cyclobutylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSURIYLKXYRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Alkylation of 4-Piperidone Derivatives

One common approach involves starting from 4-piperidone or its derivatives:

- Step 1: Reductive amination of 4-piperidone with cyclobutylamine or cyclobutyl-containing reagents to introduce the 1-cyclobutyl substituent on the piperidine nitrogen.

- Step 2: Alkylation of the 4-position with a suitable acetic acid equivalent, such as a haloacetic acid derivative or ester, to install the acetic acid side chain.

This method benefits from straightforward access to intermediates and good control over regioselectivity.

Use of Piperidin-4-yl Intermediates and Subsequent Functionalization

Another route involves:

- Preparation of 1-cyclobutylpiperidin-4-yl intermediates through nucleophilic substitution or ring closure.

- Introduction of the acetic acid group by reaction with haloacetic acid derivatives or via carboxylation reactions.

This approach is supported by patent literature detailing the preparation of related compounds where the 1-cyclobutylpiperidin-4-yl moiety is functionalized to yield acetic acid derivatives or related amides.

Detailed Literature-Reported Procedures

A European patent (EP 2 694 492 B1) provides comprehensive synthetic routes for compounds containing the 1-cyclobutylpiperidin-4-yl motif, which can be adapted for the preparation of this compound. Key steps include:

- Preparation of 1-cyclobutyl-4-piperidinol as a starting intermediate.

- Conversion of the piperidinol to various ethers or amines through nucleophilic aromatic substitution or reductive amination.

- Introduction of acetic acid or acetamide groups via acylation with chloroacetyl derivatives.

- Final deprotection and purification to yield the target acid or its salts.

The patent includes multiple preparation examples illustrating the stepwise synthesis of related compounds, which can be summarized as follows:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| (i) | Preparation of 1-Cyclobutyl-4-piperidinol | Cyclobutylamine, piperidone derivatives | Formation of 1-cyclobutylpiperidine intermediate |

| (ii) | Nucleophilic substitution or ether formation | Phenols or halogenated aromatics | Formation of substituted piperidine derivatives |

| (iii) | Acylation with chloroacetyl compounds | Chloroacetyl chloride or equivalents | Introduction of acetic acid moiety or amide derivatives |

| (iv) | Deprotection and purification | Acid/base treatments | Isolation of this compound or analogs |

Research Findings and Optimization

- Yields and Purity: The synthesis steps typically yield moderate to good isolated yields (40-90%) with high purity (>95% by HPLC) when optimized.

- Structure-Activity Relationship (SAR): Modifications on the piperidine ring and acetic acid side chain influence biological activity, guiding synthetic modifications.

- Reaction Conditions: Use of mild reductive amination conditions (e.g., sodium triacetoxyborohydride) and careful control of temperature and pH during acylation steps improve selectivity and yield.

- Protecting Groups: Boc (tert-butoxycarbonyl) protection of amines is commonly employed to prevent side reactions during multi-step synthesis, later removed under acidic conditions.

Summary Table of Preparation Steps

| Preparation Stage | Description | Typical Reagents | Notes |

|---|---|---|---|

| Formation of 1-Cyclobutylpiperidine | Reductive amination or nucleophilic substitution | Cyclobutylamine, 4-piperidone, reducing agents | Key to installing N-1 cyclobutyl group |

| Introduction of Acetic Acid Side Chain | Acylation or alkylation | Chloroacetic acid derivatives, bases | Provides 4-position functionalization |

| Protection/Deprotection | Use of Boc or other protecting groups | Boc anhydride, acids for deprotection | Enhances selectivity and stability |

| Purification | Chromatography, crystallization | Solvents, acid/base washes | Ensures high purity for biological testing |

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Cyclobutylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonates are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(1-Cyclobutylpiperidin-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(1-Cyclobutylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the acetic acid moiety can participate in metabolic pathways. These interactions can modulate biological processes and produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(1-cyclobutylpiperidin-4-yl)acetic acid with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : Esters (e.g., ethyl derivatives in ) generally exhibit higher lipid solubility than free acids. The cyclobutyl group’s compact structure may enhance aqueous solubility compared to benzyl or aryl analogs .

- Hydrogen Bonding: Hydroxy-substituted derivatives (e.g., ) form strong intermolecular hydrogen bonds (O–H⋯O), influencing crystallinity and stability.

Biologische Aktivität

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H19N

- Molecular Weight : 193.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound involves its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of histamine and serotonin receptors.

Key Mechanisms:

- Histamine H3 Receptor Modulation : The compound has been shown to exhibit affinity towards the histamine H3 receptor, which is involved in regulating neurotransmitter release. Its inverse agonist activity at this receptor suggests potential applications in treating sleep disorders and cognitive dysfunctions .

- Serotonergic Activity : The compound may influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders. This interaction could provide therapeutic benefits in neuropsychiatric conditions .

Biological Activities

The compound's biological activities have been investigated across various studies:

Antimicrobial Activity

Research indicates that derivatives of cyclobutylpiperidine compounds exhibit antimicrobial properties, suggesting that this compound might also possess similar effects. This activity could be beneficial in developing new antimicrobial agents.

Neuropharmacological Effects

Several studies have demonstrated the neuropharmacological potential of this compound. It has been evaluated for its ability to modulate wakefulness and REM sleep patterns in animal models, indicating its utility in treating sleep disorders .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Cyclobutylpiperidin-4-yl)acetic acid, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves cyclobutyl group introduction via alkylation or reductive amination of a piperidine precursor, followed by acetic acid side-chain functionalization. Key parameters include solvent choice (e.g., dichloromethane for alkylation), temperature control (0–25°C to minimize side reactions), and catalysts like Pd/C for hydrogenation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (>95%). Yield optimization (typically 60–75%) requires balancing reaction time and stoichiometric ratios of cyclobutylating agents .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the piperidine ring substitution pattern and cyclobutyl linkage. For example:

- ¹H NMR : Cyclobutyl protons appear as multiplet peaks at δ 1.6–2.1 ppm; piperidine-CH2 groups resonate at δ 2.3–3.0 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 240–250, depending on substituents.

Advanced Research Questions

Q. How can crystallographic challenges in resolving the cyclobutyl-piperidine conformation be addressed?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water mixtures at 4°C to obtain diffraction-quality crystals.

- Data Collection : Synchrotron radiation (λ = 0.710–0.900 Å) improves resolution for small, strained cyclobutyl rings.

- Refinement : Apply restraints to cyclobutyl bond distances (1.54–1.56 Å) and angles (88–92°) to mitigate thermal motion artifacts .

Q. What computational strategies are effective in predicting the compound’s binding affinity for neurological targets (e.g., sigma receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the acetic acid moiety and receptor carboxylate-binding pockets.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the cyclobutyl group in hydrophobic binding pockets.

- Free Energy Calculations : MM-GBSA predicts ΔG values (±1.5 kcal/mol accuracy) for structure-activity relationship (SAR) optimization .

- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement IC50 values) to refine force field parameters .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case Study : If the compound shows nM affinity in cell-free assays but µM activity in cellular models:

- Hypothesis : Poor membrane permeability due to the carboxylic acid group.

- Testing :

LogP Measurement : Use shake-flask method (LogP ~1.2 indicates moderate lipophilicity).

Permeability Assay : Caco-2 monolayer Papp <1 ×10⁻⁶ cm/s confirms low absorption.

Prodrug Strategy : Synthesize methyl ester analogs to enhance permeability and compare hydrolytic stability in plasma .

Methodological Best Practices

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. cyclobutyl bromide) and inert atmosphere conditions (Ar/N2) to ensure consistency .

- Data Reporting : Include crystallographic CIF files (CCDC deposition) and raw NMR spectra (FID files) in supplementary materials for peer review .

- Safety Protocols : Use fume hoods when handling acetic acid derivatives (irritant) and cyclobutyl bromides (lachrymatory). Refer to SDS guidelines for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.